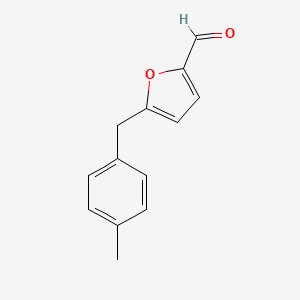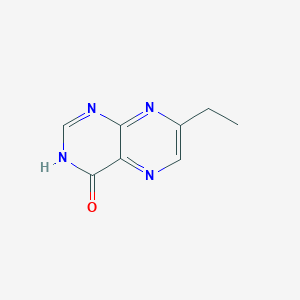
Benzanilide, 3-(bis(2-chloroethyl)amino)-2'-(bromoacetyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of multiple functional groups, including a bromoacetyl group, a bis(2-chloroethyl)amino group, and a methyl group attached to the benzanilide core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- typically involves multiple steps. The process begins with the preparation of the benzanilide core, followed by the introduction of the bromoacetyl group and the bis(2-chloroethyl)amino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired functional groups are correctly attached to the benzanilide core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The presence of halogen atoms in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- has several scientific research applications:
Chemistry: The compound is used in studies related to organic synthesis and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of critical cellular functions. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(acetyl)-4-methyl-
- Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-ethyl-
- Benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methoxy-
Uniqueness
The uniqueness of benzanilide, 3-(bis(2-chloroethyl)amino)-2’-(bromoacetyl)-4-methyl- lies in its specific combination of functional groups. The presence of both the bromoacetyl and bis(2-chloroethyl)amino groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
70020-67-6 |
|---|---|
Molecular Formula |
C20H21BrCl2N2O2 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-N-[2-(2-bromoacetyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H21BrCl2N2O2/c1-14-6-7-15(12-18(14)25(10-8-22)11-9-23)20(27)24-17-5-3-2-4-16(17)19(26)13-21/h2-7,12H,8-11,13H2,1H3,(H,24,27) |
InChI Key |
IMTHQAPPDFRUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)CBr)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


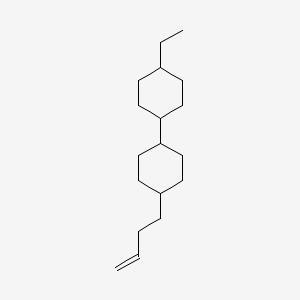
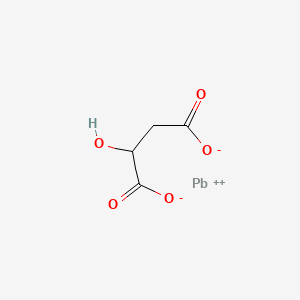
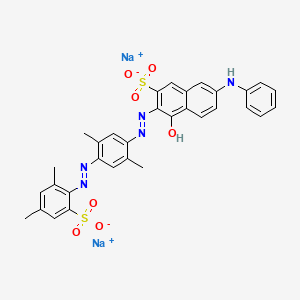
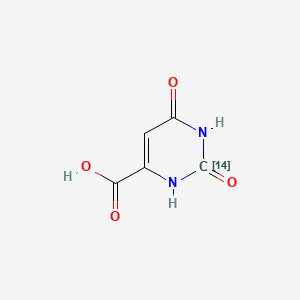
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

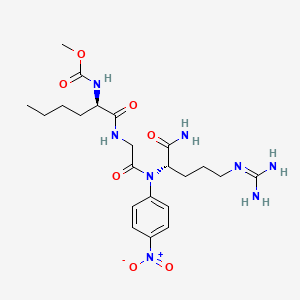
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
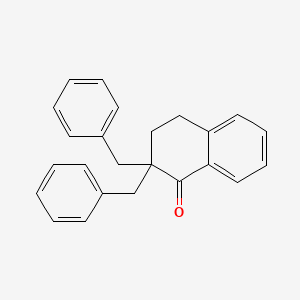
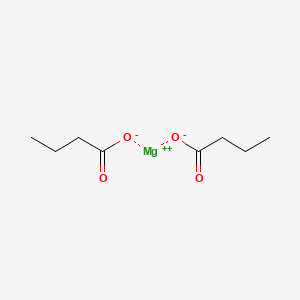
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
